molecular formula C6H11ClN4O2S B2818523 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride CAS No. 2287282-42-0

2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride

Cat. No.: B2818523
CAS No.: 2287282-42-0
M. Wt: 238.69
InChI Key: KBAGHDZALLQCPS-UHFFFAOYSA-N
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Description

2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiadiazolidine ring, which is known for its stability and reactivity, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride typically involves the reaction of 1-methylpyrazole with a thiadiazolidine precursor under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow synthesis could be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-Thiadiazolidine 1,1-dioxide derivatives: These compounds share the thiadiazolidine ring structure and exhibit similar chemical properties.

    Pyrazole derivatives: Compounds with a pyrazole ring, such as 1-methylpyrazole, have comparable reactivity and applications.

Uniqueness

2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride is unique due to its combined structural features of both the pyrazole and thiadiazolidine rings

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2S.ClH/c1-9-5-6(4-7-9)10-3-2-8-13(10,11)12;/h4-5,8H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAGHDZALLQCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCNS2(=O)=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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